2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)
Overview
Description
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) is a chiral compound with multiple hydroxyl groups and a pyrrolidinone ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol reactions: Using chiral aldehydes and ketones.
Reduction reactions: Employing selective reducing agents to achieve the desired hydroxyl groups.
Cyclization reactions: Forming the pyrrolidinone ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic processes: Using chiral catalysts to enhance selectivity.
Continuous flow reactions: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of the pyrrolidinone ring.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Serving as a building block for more complex organic compounds.
Chiral synthesis: Used in the preparation of enantiomerically pure substances.
Biology
Enzyme studies: As a substrate or inhibitor in enzymatic reactions.
Metabolic studies: Investigating its role in metabolic pathways.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic applications: Exploring its biological activity for potential therapeutic uses.
Industry
Material science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI): Similar compounds might include other chiral pyrrolidinone derivatives with hydroxyl groups.
Comparison: Highlighting the unique stereochemistry and functional groups of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) compared to its analogs.
Uniqueness
Stereochemistry: The specific (3R,4R,5R) configuration may confer unique biological activity or synthetic utility.
Functional groups: The presence of multiple hydroxyl groups and a pyrrolidinone ring can make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEPCGBJOAXDQD-BXXZVTAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)N1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)N1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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